ethyl 4-{[7-hydroxy-8-[(4-methylpiperazino)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
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Overview
Description
Ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chromen ring system, a piperazine moiety, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromen Core: The chromen core can be synthesized via the Pechmann condensation reaction, which involves the reaction of resorcinol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the chromen derivative with ethyl 4-hydroxybenzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen ring can be reduced to form an alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a chromenone derivative, while reduction of the carbonyl group can yield a chromanol derivative .
Scientific Research Applications
Ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interactions between chromen derivatives and biological macromolecules.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs targeting various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler chromen derivative with similar biological activities.
4-Methyl-7-oxy-glucoside coumarin: Known for its anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Uniqueness
Ethyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability. Additionally, the combination of the chromen ring, piperazine moiety, and benzoate ester group provides a versatile scaffold for drug development .
Properties
Molecular Formula |
C25H25F3N2O6 |
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Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C25H25F3N2O6/c1-3-34-24(33)15-4-6-16(7-5-15)35-22-20(32)17-8-9-19(31)18(14-30-12-10-29(2)11-13-30)21(17)36-23(22)25(26,27)28/h4-9,31H,3,10-14H2,1-2H3 |
InChI Key |
NLQXZNUSCUTBCM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C(F)(F)F |
Origin of Product |
United States |
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